molecular formula C19H32O3S B157620 Benzenesulfonic acid, 4-methyl-, dodecyl ester CAS No. 10157-76-3

Benzenesulfonic acid, 4-methyl-, dodecyl ester

Cat. No. B157620
CAS RN: 10157-76-3
M. Wt: 340.5 g/mol
InChI Key: QHKNLARMWXIVSM-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-methyl-, dodecyl ester is a chemical compound that is likely to be an ester derived from benzenesulfonic acid where a dodecyl group is attached to the benzene ring through an ester linkage. While the specific compound is not directly studied in the provided papers, related compounds and their behaviors offer insights into the properties and reactions one might expect from benzenesulfonic acid esters.

Synthesis Analysis

The synthesis of related benzenesulfonic acid esters can be inferred from the study on the catalytic synthesis of benzyl acetate using dodecyl benzenesulfonic acid (DBSA) as an esterification catalyst . The process involves the reaction of an alcohol with an acid in the presence of DBSA under optimized conditions to achieve a high esterification rate. This suggests that benzenesulfonic acid, 4-methyl-, dodecyl ester could potentially be synthesized through a similar esterification process.

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid esters can be complex, as indicated by the vibrational investigation of benzenesulfonic acid methyl ester using various DFT calculations . The study provides insights into the optimized geometries and vibrational frequencies of the sulfonic acid ester, which are crucial for understanding the physical and chemical properties of these molecules. The molecular structure of benzenesulfonic acid, 4-methyl-, dodecyl ester would likely show similar complexity and could be studied using comparable computational methods.

Chemical Reactions Analysis

Chemical reactions involving benzenesulfonic acid derivatives can be diverse. For instance, benzenesulfinic acid adds to quinones in the presence of trifluoroacetic acid, leading to various sulfonylhydroquinones . This indicates that benzenesulfonic acid esters might also participate in addition reactions with electron-deficient compounds. Moreover, the reactivity of p-nitrophenyl esters with surfactants suggests that benzenesulfonic acid esters could also show interesting reactivity patterns in the presence of surfactants or in apolar solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid esters can be influenced by the nature of the substituents on the benzene ring. The study on the structure and phase behavior of benzenesulfonates with alkaline cations shows that the shape of the mesogenic group affects the material's phase behavior, leading to various mesophases . This implies that the physical properties of benzenesulfonic acid, 4-methyl-, dodecyl ester, such as its phase transition temperatures and mesophase structures, would be influenced by the size and shape of the dodecyl and methyl groups.

Scientific Research Applications

Surfactant and Granulation Binder

  • Industrial Surfactant in Detergents : Sodium dodecyl-benzenesulfonate, derived from dodecyl-benzenesulfonic acid, is used in detergent powders and other cleaning products. It is produced through the neutralisation of dodecyl-benzenesulfonic acid with a base, often used in dry neutralisation processes, where it acts as a granulation binder. This affects not only the conversion but also the properties of the granules formed (Schöngut, Smrčka, & Štěpánek, 2013).

Catalysis in Chemical Synthesis

  • Catalyst for Synthesis of Spirooxindole-Pyrimidines : Dodecyl benzenesulfonic acid functionalized silica-coated magnetic nanoparticles (γ-Fe2O3@SiO2-DDBSA) have been used as an efficient catalyst for synthesizing spirooxindole-pyrimidine derivatives. This demonstrates the acid's utility in facilitating multi-component chemical reactions in aqueous media (Deng, Mo, Zhao, Zhang, & Liu, 2012).

Industrial and Synthetic Applications

  • Synthesis of Various Chemical Compounds : It is used in the synthesis of various chemical compounds, such as salicylanilide benzenesulfonates. These compounds have been studied for their potential antimycobacterial properties against various strains of Mycobacterium (Krátký, Vinšová, Rodriguez, & Stolaříková, 2012).

Corrosion Inhibition

  • Corrosion Inhibitor in Industrial Settings : Azo derivatives of benzenesulfonic acid, such as TODB and DODB, have been investigated for their ability to inhibit corrosion in mild steel within hydrochloric acid environments. These studies explore the thermodynamics and kinetics of corrosion inhibition and surface adsorption processes (Bedair, Elaryian, Gad, Alshareef, Bedair, Aboushahba, & Fouda, 2022).

Analysis and Characterization

  • Analytical Tool in Chromatography : Used in silver ion chromatography for the separation of lipids, illustrating its utility in analytical chemistry (Christie, 1989).

Micellization Studies

  • Studied in Micellization and Polymer Interaction : The interaction of Dodecyl benzenesulfonic acid (DBSA) with polymers like polyvinylpyrrolidone (PVP) has been studied, demonstrating its role in understanding surfactant behavior in solution (Khan & Ali, 2011).

properties

IUPAC Name

dodecyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKNLARMWXIVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064978
Record name Benzenesulfonic acid, 4-methyl-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 4-methyl-, dodecyl ester

CAS RN

10157-76-3
Record name Dodecyl 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10157-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-methyl-, dodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010157763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-, dodecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-methyl-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred and a cooled solution of lauryl alcohol (186.0 g, 1.0 mole) and triethyl amine (121.0 g, 1.2 mole) in dichloromethane (600 ml), p-toluene sulphonyl chloride (228.0 g, 1.2 mole) in dichloromethane (400 ml) was slowly added and the reaction was continued at room temperature for 10 hours. The reaction mixture was then washed with 20% sodium chloride solution (500 ml). The washed organic layer was dried over anhydrous sodium sulphate. Removal of solvent under vacuo resulted in colorless oil that solidified on keeping to yield lauryl tosylate. (309.0 g, 91%), m. p. 29° C. (literature m. p. 29° C.).
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L dos Santos Andrade, WAP Calvo, IM Sato… - Radiation Physics and …, 2015 - Elsevier
Hydrodesulfurization (HDS) is currently the most common method used by refineries to remove sulfur compounds from petroleum fractions. However, it is not highly effective for …
Number of citations: 3 www.sciencedirect.com
HD Huang - 2004 - search.proquest.com
Heterospecific associations of animals are a remarkable characteristic of coral reef communities. Among them, cryptic decapod crustaceans live obligately with diverse animal groups. …
Number of citations: 0 search.proquest.com

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